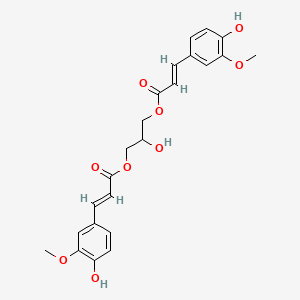

Glyceryl 1,3-diferulate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glyceryl 1,3-diferulate is a water-soluble ester of ferulic acid. Ferulic acid, known for its antioxidant and UV-absorbing properties, is widely used in the food, cosmetics, and pharmaceutical industries. This compound retains these beneficial properties while enhancing solubility in hydrophilic media, making it a valuable compound for various applications .

準備方法

Synthetic Routes and Reaction Conditions: Glyceryl 1,3-diferulate is typically synthesized through the enzymatic transesterification of ethyl ferulate with glycerol. This process involves the use of ionic liquids as reaction media to enhance enzyme stability and reaction rates. The reaction is carried out at a temperature of 70°C for 12 hours, achieving high conversion rates and yields .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic transesterification methods. The use of immobilized lipase from Candida antarctica in a solvent-free system has been optimized for high-purity production. This method ensures efficient mass transfer, initial reaction rates, and enzyme durability .

化学反応の分析

Types of Reactions: Glyceryl 1,3-diferulate primarily undergoes transesterification reactions. It can also participate in oxidation and reduction reactions due to the presence of ferulic acid moieties.

Common Reagents and Conditions:

Transesterification: Ethyl ferulate and glycerol in the presence of ionic liquids and immobilized lipase.

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Major Products:

Transesterification: Glyceryl ferulate and this compound.

Oxidation: Oxidized derivatives of ferulic acid.

Reduction: Reduced forms of ferulic acid derivatives

科学的研究の応用

Glyceryl 1,3-diferulate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

Medicine: Explored for its UV-absorbing properties, making it a potential ingredient in sunscreen formulations.

Industry: Utilized in the food and cosmetics industries for its antioxidant and UV-protective properties

作用機序

Glyceryl 1,3-diferulate exerts its effects primarily through its antioxidant properties. The ferulic acid moieties in the compound scavenge free radicals, thereby protecting cells and tissues from oxidative damage. This mechanism involves the donation of hydrogen atoms to neutralize free radicals, preventing them from causing cellular damage .

類似化合物との比較

Glyceryl ferulate: Another ester of ferulic acid with similar antioxidant and UV-absorbing properties.

Mono glyceryl ferulate: A water-soluble derivative of ferulic acid used in food and cosmetic formulations.

Uniqueness: Glyceryl 1,3-diferulate stands out due to its enhanced solubility in hydrophilic media and its ability to provide dual antioxidant and UV-protective effects. This makes it particularly valuable in applications where both properties are desired .

生物活性

Glyceryl 1,3-diferulate is a phenolic compound derived from ferulic acid and glycerol, recognized for its potential biological activities. This compound has garnered attention due to its antioxidant properties, potential health benefits, and applications in various fields including agriculture and medicine. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound (C23H24O9) is characterized by two ferulate groups esterified to a glycerol backbone. This structure is significant as it influences the compound's solubility, stability, and biological interactions. The synthesis of this compound can be achieved through various methods including enzymatic catalysis and chemical synthesis.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing various diseases associated with oxidative stress.

- Study Findings : A study demonstrated that this compound provides significant protection against lipid peroxidation in phospholipid vesicles, showcasing its role in safeguarding lipids from oxidative damage .

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor properties. It has been observed to inhibit the proliferation of cancer cells in vitro.

- Case Study : In vitro experiments indicated that this compound reduced cell viability in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Insecticidal Activity

This compound has also been investigated for its insecticidal properties. Research has shown that derivatives of ferulic acid exhibit significant insecticidal activity against agricultural pests.

- Research Insights : In studies involving agricultural applications, feruloylated compounds including this compound were effective against pests such as the corn earworm and armyworm .

Synthesis Methods

The synthesis of this compound can be performed via several methods:

- Enzymatic Synthesis : Utilizing lipases for esterification reactions.

- Chemical Synthesis : Employing acid-catalyzed reactions between glycerol and ferulic acid derivatives.

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Enzymatic Synthesis | High specificity; mild reaction conditions | Higher costs; longer reaction times |

| Chemical Synthesis | Faster; potentially lower costs | Non-specific reactions; harsher conditions |

Safety and Toxicity

The safety profile of this compound has been assessed in various studies. It is generally considered non-toxic with negligible dermal absorption.

特性

CAS番号 |

83008-46-2 |

|---|---|

分子式 |

C23H24O9 |

分子量 |

444.4 g/mol |

IUPAC名 |

[2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C23H24O9/c1-29-20-11-15(3-7-18(20)25)5-9-22(27)31-13-17(24)14-32-23(28)10-6-16-4-8-19(26)21(12-16)30-2/h3-12,17,24-26H,13-14H2,1-2H3/b9-5+,10-6+ |

InChIキー |

PATJZXBBUQEFOY-NXZHAISVSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |

正規SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。